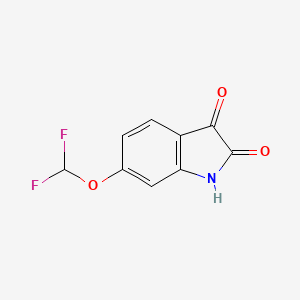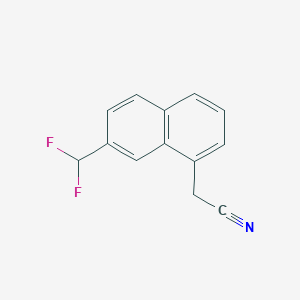
2-(Difluoromethyl)naphthalene-8-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)naphthalene-8-acetonitrile is an organic compound with the molecular formula C12H8F2N. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both difluoromethyl and acetonitrile functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)naphthalene-8-acetonitrile typically involves the introduction of the difluoromethyl group to a naphthalene derivative. One common method is the difluoromethylation of naphthalene-8-acetonitrile using difluorocarbene precursors under basic conditions. Reagents such as FSO2CF2CO2TMS, CF2N2, and HCF2SO2R are known to generate difluorocarbene, which can then insert into various bonds to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using transition-metal catalysts. These methods allow for the efficient and selective introduction of the difluoromethyl group into the naphthalene framework, making the process suitable for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)naphthalene-8-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Halogenated or nucleophile-substituted naphthalene derivatives
Applications De Recherche Scientifique
2-(Difluoromethyl)naphthalene-8-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)naphthalene-8-acetonitrile involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Difluoromethyl)naphthalene: Lacks the acetonitrile group but shares the difluoromethyl-naphthalene core.
Naphthalene-8-acetonitrile: Lacks the difluoromethyl group but contains the acetonitrile-naphthalene core.
Uniqueness
2-(Difluoromethyl)naphthalene-8-acetonitrile is unique due to the presence of both difluoromethyl and acetonitrile groups, which confer distinct reactivity and interaction profiles compared to its analogs. This dual functionality makes it a versatile compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C13H9F2N |
|---|---|
Poids moléculaire |
217.21 g/mol |
Nom IUPAC |
2-[7-(difluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-5-4-9-2-1-3-10(6-7-16)12(9)8-11/h1-5,8,13H,6H2 |
Clé InChI |
TVYBXRRJKDDYRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889593.png)
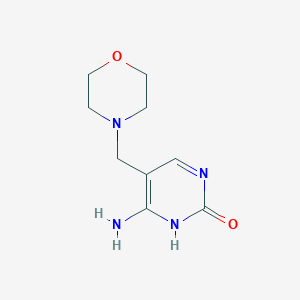
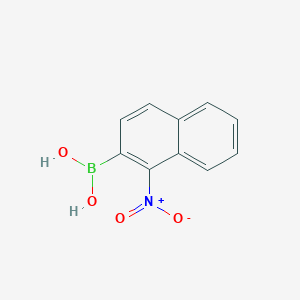
![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)
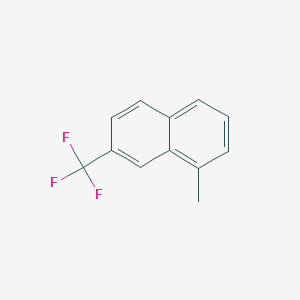
![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
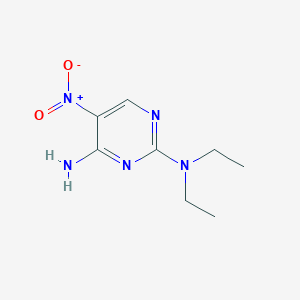
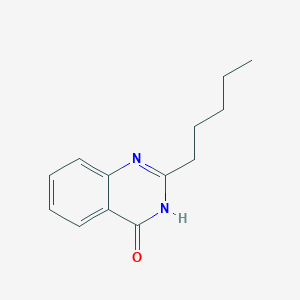
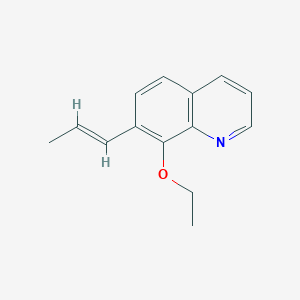
![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)



